[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It’s important to note that this compound is a derivative of the tert-butoxycarbonyl (boc) group . The Boc group is commonly used in organic synthesis as a protective group for amines .
Mode of Action
The Boc group in Boc(2)-Oxadiazepane*HCl reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids .
Biochemical Pathways
The boc group plays a crucial role in the synthesis of peptides and proteins, where it protects the amine groups during the synthesis process .
Pharmacokinetics
The boc group is known to be stable towards most nucleophiles and bases , which might influence the bioavailability of the compound.
Result of Action
The result of Boc(2)-Oxadiazepane*HCl’s action is the formation of Boc-protected amines, which are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group .
Action Environment
The action of Boc(2)-OxadiazepaneHCl can be influenced by various environmental factors. For instance, the Boc group can be removed from the amine using moderately strong acids . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound
Preparation Methods
The synthesis of [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride involves several steps. One common method includes the reaction of tert-butyl 1,2,5-oxadiazepane-2-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride has several scientific research applications:
Comparison with Similar Compounds
[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in their substitution patterns and chemical properties.
1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles, these compounds have different regioisomeric structures and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOLVDDKIHEITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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